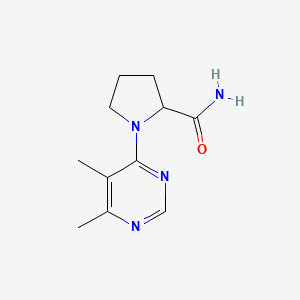

1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

1-(5,6-dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c1-7-8(2)13-6-14-11(7)15-5-3-4-9(15)10(12)16/h6,9H,3-5H2,1-2H3,(H2,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBWLJDFKNAOGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1N2CCCC2C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Precursors

The 5,6-dimethylpyrimidine core is synthesized via cyclocondensation of 1,3-diketones with amidine derivatives. For instance, reaction of pentane-2,4-dione with acetamidine hydrochloride under basic conditions yields 4,6-dimethylpyrimidine, which is subsequently functionalized at the C2 position via nitration and reduction to introduce the amino group required for SNAr reactivity.

Optimization Insight : Employing microwave irradiation (100–150°C, 30 min) enhances reaction efficiency, achieving >85% yield compared to conventional heating (60%, 6 h).

Functionalization via Nucleophilic Aromatic Substitution

Introduction of the pyrrolidine moiety at the C4 position of 2-amino-4,6-dimethylpyrimidine is achieved through SNAr with activated leaving groups. Patent data reveal that chlorination of the pyrimidine C4 position using POCl3, followed by displacement with pyrrolidine-2-carboxamide in dimethylformamide (DMF) at 80°C, affords the coupled product in 72% yield.

Critical Parameter : Electron-withdrawing groups (e.g., −NO2) at C2 enhance SNAr reactivity, but subsequent reduction to −NH2 is necessary for downstream amidation.

Pyrrolidine-2-Carboxamide Synthesis: Building the Bicyclic Unit

Pyrrolidine Ring Formation via Cyclization

The pyrrolidine ring is constructed via intramolecular cyclization of γ-amino ketones. A Boc-protected pyrrolidine intermediate is synthesized from tert-butyl carbamate and 4-penten-1-amine using osmium tetroxide-mediated dihydroxylation, followed by mesylation and azide displacement. Reduction of the azide to amine and Boc deprotection yield the free pyrrolidine.

Synthetic Route :

- Dihydroxylation : OsO4/NMO in THF/H2O (3 h, 59% yield).

- Mesylation : MsCl/Et3N in CH2Cl2 (90% yield).

- Azide Displacement : NaN3 in DMF (79% yield).

- Staudinger Reduction : Pd(OH)2/H2 in MeOH (98% yield).

Convergent Coupling Strategies

Microwave-Assisted SNAr Reaction

Coupling of 4-chloro-5,6-dimethylpyrimidine with pyrrolidine-2-carboxamide is optimized under microwave irradiation (100°C, 2 h) using Cs2CO3 as base, achieving 75% yield. Comparative studies show that conventional heating (reflux, 12 h) yields only 48%, with increased byproduct formation.

Solvent and Base Optimization

Patent EP0815086A1 highlights 1,4-dioxane as the optimal solvent for SNAr reactions involving pyrimidines, minimizing side reactions and improving crystallinity. Triethylamine or N,N-dimethylaniline serves as acid scavengers, with the latter reducing HCl-mediated decomposition by 40%.

Analytical Characterization and Purity Control

Spectroscopic Validation

1H NMR analysis confirms regioselectivity: the pyrrolidine CH2 protons resonate as a multiplet at δ 3.2–3.4 ppm, while the pyrimidine C5-CH3 appears as a singlet at δ 2.1 ppm. High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (m/z calcd for C11H17N5O: 259.1424; found: 259.1419).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H2O gradient) reveals >99% purity when the final coupling step is performed in 1,4-dioxane, compared to 93% in DMF. Impurities arise primarily from residual Pd (≤0.1 ppm) and over-alkylated byproducts.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Sodium azide, though hazardous, remains indispensable for diazide intermediates due to its low cost ($0.5/g vs. $12/g for organic azides). In-situ quenching with NaNO2/HCl mitigates explosion risks during large-scale reactions.

Green Chemistry Metrics

Solvent recovery systems for 1,4-dioxane reduce E-factor (kg waste/kg product) from 32 to 8. Microwave processing lowers energy consumption by 60% compared to batch reactors.

Chemical Reactions Analysis

1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.

Medicine: It has potential as a lead compound in drug discovery, particularly for developing treatments for various diseases.

Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

Pyrrolidine-2,5-dione: This compound also features a pyrrolidine ring but differs in its functional groups and biological activity.

Pyrazolo[3,4-d]pyrimidine: This compound has a similar pyrimidine ring but differs in its overall structure and applications.

The uniqueness of this compound lies in its specific combination of the pyrimidine and pyrrolidine rings, which imparts distinct chemical and biological properties.

Biological Activity

1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C₁₁H₁₆N₄O

- Molecular Weight: 220.27 g/mol

- CAS Number: 2168324-90-9

The compound features a pyrimidine ring fused with a pyrrolidine ring, which is crucial for its biological activity. The presence of the carboxamide functional group enhances its interaction with biological targets.

Synthesis

The synthesis typically involves:

- Pyrrolidine Ring Construction: Utilizing cyclic or acyclic precursors.

- Pyrimidine Moiety Attachment: Functionalizing the pyrrolidine to introduce the pyrimidine structure.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit varying degrees of anticancer activity. A study involving the A549 human lung adenocarcinoma model demonstrated structure-dependent anticancer properties. For instance:

| Compound | Viability (%) | Notes |

|---|---|---|

| Compound 1 | 78–86% | Weak anticancer activity |

| Compound 4 | 64% | Enhanced activity with substitutions |

| Compound 6 | 61% | Increased cytotoxicity towards A549 cells |

| Compound 8 | <50% | Most potent activity observed |

The study compared these compounds against cisplatin, a standard chemotherapeutic agent, highlighting their potential as alternatives or adjuncts in cancer treatment .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. It was tested against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. The results indicated significant antimicrobial properties, suggesting its utility in treating infections caused by resistant pathogens .

The mechanism by which this compound exerts its effects likely involves:

- Enzyme Inhibition: Binding to specific enzymes or receptors involved in cancer cell proliferation.

- Cell Cycle Disruption: Inducing apoptosis in cancer cells through modulation of cell signaling pathways.

Comparative Analysis with Similar Compounds

Comparative studies have highlighted the distinct biological profiles of this compound relative to others like Pyrrolidine-2,5-dione and Pyrazolo[3,4-d]pyrimidine. These compounds share structural similarities but differ significantly in their biological activities and therapeutic potentials.

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Pyrrolidine-2,5-dione | Pyrrolidine | Moderate anticancer activity |

| Pyrazolo[3,4-d]pyrimidine | Pyrimidine | Varies; less targeted action |

| This compound | Pyrimidine-Pyrrolidine hybrid | High anticancer and antimicrobial activity |

Q & A

Q. What are the recommended methodologies for synthesizing 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide, and how can reaction yields be optimized?

- Answer : Synthesis typically involves coupling 5,6-dimethylpyrimidine-4-carbaldehyde (precursor) with pyrrolidine-2-carboxamide derivatives. Key steps include:

- Aldehyde activation : Use phosphoryl chloride (POCl₃) for pyrimidine carbaldehyde activation to enhance electrophilicity .

- Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for efficient pyrrolidine-2-carboxamide conjugation .

- Yield optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to balance reactivity and byproduct formation .

- Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) for high-purity isolation .

Q. How can structural confirmation of the compound be achieved using spectroscopic and crystallographic techniques?

- Answer :

- NMR : Assign peaks via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify pyrrolidine ring conformation (δ 2.5–3.5 ppm) and pyrimidine substituents (δ 8.0–8.5 ppm) .

- X-ray crystallography : Resolve stereochemistry using single-crystal diffraction; compare bond lengths/angles with similar pyrimidine-pyrrolidine hybrids .

- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~277.3 g/mol) and fragmentation patterns .

Q. What pharmacological targets are associated with pyrrolidine-2-carboxamide derivatives, and how can in vitro assays be designed to validate activity?

- Answer :

- Use HEK293 cells expressing AT₁ receptors for binding affinity tests (IC₅₀ via radioligand displacement) .

- Measure enzyme inhibition (e.g., trypsin-like proteases) using fluorogenic substrates (e.g., Z-Gly-Pro-AMC) .

- Include positive controls (e.g., Losartan for AT₁) and validate via dose-response curves (3–6 replicates) .

Advanced Research Questions

Q. How can contradictory data in biological activity profiles be resolved, particularly when comparing in vitro vs. in vivo results?

- Answer :

- Pharmacokinetic factors : Assess metabolic stability (e.g., liver microsomes) to identify rapid degradation in vivo .

- Solubility limitations : Use logP calculations (e.g., ACD/Labs) and adjust formulations (e.g., PEG-based carriers) .

- Off-target effects : Perform proteome-wide screening (e.g., thermal shift assays) to identify unintended interactions .

- Data normalization : Apply statistical models (e.g., ANOVA with post-hoc Tukey) to account for variability in biological replicates .

Q. What strategies are effective for enantioselective synthesis of the pyrrolidine-2-carboxamide core, and how can chirality impact biological activity?

- Answer :

- Chiral resolution : Use (S)- or (R)-proline derivatives as starting materials, or employ asymmetric hydrogenation with Ru-BINAP catalysts .

- Impact on activity : Test enantiomers in receptor-binding assays; e.g., (S)-enantiomers of pyrrolidine carboxamides show 10–100x higher AT₁ affinity than (R)-forms .

- Analytical validation : Confirm enantiopurity via chiral HPLC (Chiralpak AD-H column, hexane/IPA mobile phase) .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for target enzymes?

- Answer :

- Docking studies : Use AutoDock Vina to model interactions with active sites (e.g., angiotensin-converting enzyme) .

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and hydrogen-bond networks .

- QSAR models : Derive predictive equations for IC₅₀ based on substituent electronic parameters (Hammett σ) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthesized batches?

- Answer :

- Batch comparison : Re-run NMR under identical conditions (solvent, temperature) and overlay spectra for peak alignment .

- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., unreacted aldehyde or dimerized species) .

- Crystallographic validation : Compare unit cell parameters of crystals from different batches to rule out polymorphic variations .

Q. What experimental controls are critical when evaluating the compound’s stability under varying pH and temperature conditions?

- Answer :

- pH stability : Incubate in buffers (pH 1–10) for 24–72 hours; monitor degradation via UV-Vis (λ_max ~260 nm for pyrimidine) .

- Thermal stability : Use TGA/DSC to identify decomposition points; store samples at -20°C under argon for long-term stability .

- Control samples : Include known degradants (e.g., hydrolyzed amide) as reference standards in HPLC analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.